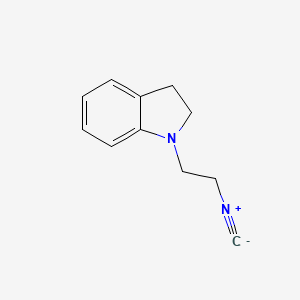

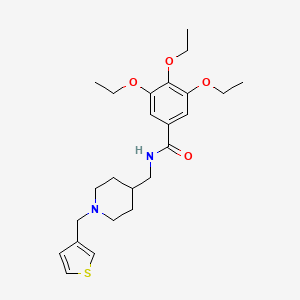

![molecular formula C14H14N2O5S B2424607 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid CAS No. 750613-57-1](/img/structure/B2424607.png)

4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C14H14N2O5S and a molecular weight of 322.34 . It is a solid substance that is typically stored at room temperature .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid” can be represented by the SMILES notation: COC1=C (C=C (C=C1)C (=O)O)S (=O) (=O)NCC2=CN=CC=C2 .Physical And Chemical Properties Analysis

“4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid” is a solid substance . It is typically stored at room temperature . The molecular weight of this compound is 322.34 , and its molecular formula is C14H14N2O5S .Scientific Research Applications

Structural Analysis and Synthesis

- Molecular Structure and Assembly : The research on similar benzoic acid derivatives, like 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, emphasizes the planar structure and inclination of the (pyridin-4-yl)methoxy groups, hinting at potential geometrical properties significant in crystal formation and molecular interaction (Lin & Zhang, 2012).

- Synthesis of Derivatives : The synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-me-thoxycarbonyl)-aminomethyl] benzamide, involving the intermediate 4-[N-( pyridinyl-3-methoxy-carbonyl) aminomethyl] benzoic acid, indicates a methodology for creating complex molecules, potentially applicable for various research fields including medicinal chemistry (Li Bo-yu, 2003).

Material Science and Coordination Chemistry

- Coordination Polymers : The research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, which includes similar benzoic acid derivatives, provides insights into the syntheses, crystal structures, and photophysical properties of these compounds. This highlights potential applications in material science and luminescence-based technologies (Sivakumar et al., 2011).

Organic Chemistry and Molecular Interactions

- Supramolecular Chemistry : Studies on the supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including benzoic acid derivatives, shed light on the molecular behavior, phase stability, and the effect of lateral substitution, which are crucial for designing advanced materials and understanding molecular self-assembly (Naoum et al., 2010).

Biological and Pharmacological Research

- Biophysical Techniques and Ligand Binding Modes : Investigating the binding modes of cytochrome P450 monooxygenases with benzoic acid derivatives like 4-Methoxybenzoic acid provides insights into substrate or inhibitor interactions, which is crucial for understanding enzyme mechanisms and developing therapeutic agents (Podgorski et al., 2020).

properties

IUPAC Name |

4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-21-12-5-4-11(14(17)18)7-13(12)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFZLKRPCVIIBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665333 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

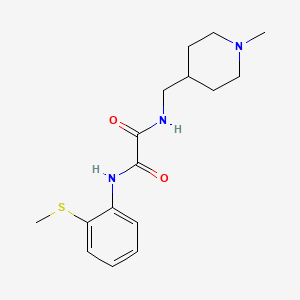

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2424530.png)

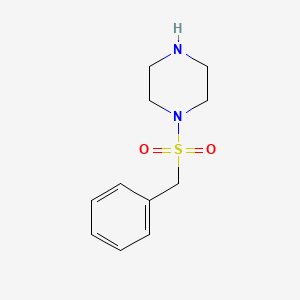

![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)

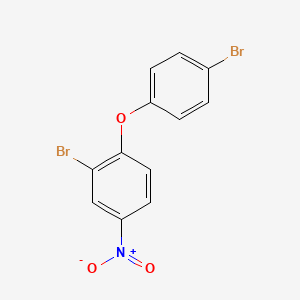

![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2424536.png)

![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)